molecular formula C13H15NO2S B186876 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione CAS No. 77129-70-5

1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione

Cat. No. B186876
CAS RN: 77129-70-5
M. Wt: 249.33 g/mol
InChI Key: GRKFQNCLGKIJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that has gained popularity in recent years due to its stimulant effects. MDPV belongs to the class of cathinones, which are structurally similar to amphetamines and share similar pharmacological properties.

Scientific Research Applications

Corrosion Inhibition

Research by Belghiti et al. (2018) investigates derivatives of Piperine, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) pent-2-en-1-one, for their potential as corrosion inhibitors on iron surfaces. Their study using Density Functional Theory (DFT) and Monte Carlo dynamics suggests these compounds could act as effective corrosion inhibitors, highlighting the significance of the 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione structure in this application (Belghiti et al., 2018).

Modulation of Glutamate Receptors

Stäubli et al. (1994) explored the effects of an experimental drug with a structure similar to 1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione on glutamate receptors. Their research indicates that this compound can facilitate glutamatergic transmission in the brain, impacting the induction of long-term potentiation in the hippocampus of rats (Stäubli et al., 1994).

Anti-Fatigue Effects

A study by Fan et al. (2014) found that 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine enhances endurance capacity in mice, suggesting its potential as a therapeutic agent for fatigue. The compound was shown to influence energy storage and metabolism, along with boosting cellular antioxidant enzymes (Fan et al., 2014).

Piperdardine Isolation

Research by Araújo-Júnior et al. (1997) isolated a new piperidine alkaloid, piperdardine, from Piper tuberculatum. This compound includes a 1,3-benzodioxol-5-yl(piperidin-1-yl) structure, contributing to the understanding of the chemical diversity in piperidine alkaloids (Araújo-Júnior et al., 1997).

Insecticidal Properties

Siddiqui et al. (2004) identified compounds in Piper nigrum, including derivatives of 1,3-Benzodioxol-5-yl(piperidin-1-yl), which exhibited insecticidal properties against larvae of Aedes aegypti. This demonstrates the potential of such compounds in pest control applications (Siddiqui et al., 2004).

Inhibition of Nitric Oxide Formation

Wei et al. (2007) discovered that 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs are potent inhibitors of nitric oxide formation. This finding suggests therapeutic potential in conditions where nitric oxide modulation is beneficial (Wei et al., 2007).

properties

CAS RN

77129-70-5

Product Name

1,3-Benzodioxol-5-yl(piperidin-1-yl)methanethione

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(piperidin-1-yl)methanethione

InChI

InChI=1S/C13H15NO2S/c17-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)16-9-15-11/h4-5,8H,1-3,6-7,9H2

InChI Key

GRKFQNCLGKIJKV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC3=C(C=C2)OCO3

Other CAS RN

77129-70-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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